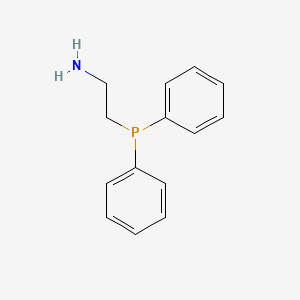

2-(Diphenylphosphino)ethylamine

説明

Significance of Aminophosphine (B1255530) Ligands in Transition Metal Chemistry

Aminophosphine ligands are a class of organophosphorus compounds that feature both a phosphorus atom and a nitrogen atom, which can coordinate to a metal center. rsc.org This dual-donor capability allows them to form stable chelate rings with transition metals, influencing the metal's electronic and steric environment. The phosphorus atom, a soft donor, typically forms a strong bond with later, softer transition metals, while the harder nitrogen atom can also coordinate, leading to a hemilabile behavior where the nitrogen-metal bond can reversibly dissociate. This property is crucial in many catalytic cycles, as it can open up a coordination site for substrate binding.

The versatility of aminophosphine ligands stems from the ease with which their steric and electronic properties can be modified. rsc.org By altering the substituents on both the phosphorus and nitrogen atoms, researchers can create a library of ligands with tailored characteristics to optimize catalytic activity and selectivity for specific reactions. rsc.org This tunability has made aminophosphine ligands indispensable in a wide array of catalytic applications, including cross-coupling reactions, hydrogenations, and hydroformylations. rsc.orgsigmaaldrich.com

Overview of 2-(Diphenylphosphino)ethylamine as a Foundational Ligand

This compound, with the chemical formula (C₆H₅)₂PCH₂CH₂NH₂, is a quintessential example of a bidentate P,N-ligand. sigmaaldrich.com It features a diphenylphosphino group linked by an ethylene (B1197577) bridge to an amino group. sigmaaldrich.com This structure allows it to act as a chelating ligand, forming a stable five-membered ring upon coordination to a metal center. The phosphorus atom, with its two phenyl groups, provides significant steric bulk and possesses lone pair electrons that it can donate to a metal, forming a stable complex. acs.org The terminal primary amine group offers a site for further functionalization, allowing for the synthesis of a wide range of derivatives. sigmaaldrich.com

Its importance as a foundational ligand is underscored by its widespread use in the synthesis of various transition metal complexes, particularly with palladium and ruthenium. sigmaaldrich.comrsc.org These complexes have demonstrated high catalytic activity in numerous organic transformations. For instance, palladium complexes of this compound are effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com Similarly, ruthenium complexes bearing this ligand have shown remarkable efficiency in hydrogenation reactions. sigmaaldrich.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₄H₁₆NP |

| Molecular Weight | 229.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 4848-43-5 |

Evolution of Research Themes Involving this compound and its Derivatives

Initial research involving this compound primarily focused on the synthesis and characterization of its coordination complexes with various transition metals. Scientists explored its fundamental coordination chemistry, investigating the structures and bonding within these complexes. This foundational work paved the way for the exploration of their catalytic potential.

A significant research theme that emerged was the application of its palladium complexes in cross-coupling reactions. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of this compound as a ligand was found to enhance the efficiency and selectivity of these transformations.

| Catalytic Application | Metal Center | Reaction Type |

| Cross-Coupling | Palladium | Suzuki-Miyaura Coupling |

| Cross-Coupling | Palladium | Heck Reaction |

| Cross-Coupling | Palladium | Sonogashira Coupling |

| Cross-Coupling | Palladium | Negishi Coupling |

| Cross-Coupling | Palladium | Stille Coupling |

| Hydrogenation | Ruthenium | Hydrogenation of Amides |

More recently, research has evolved towards the development of derivatives of this compound to create more sophisticated and task-specific ligands. By modifying the amine or the phosphine (B1218219) group, researchers have been able to fine-tune the ligand's properties for applications in asymmetric catalysis, where the creation of a single enantiomer of a chiral molecule is desired. For example, derivatives have been synthesized for use in the development of water-soluble catalysts, which are advantageous for green chemistry applications. acs.org Another evolving area is the incorporation of this compound moieties into more complex molecular architectures, such as pincer ligands, which offer enhanced stability and catalytic activity. The synthesis of derivatives like bis(2-diphenylphosphinoethyl)amine has further expanded the scope of this ligand family, enabling the formation of multidentate ligands with unique coordination properties. acs.org

Structure

3D Structure

特性

IUPAC Name |

2-diphenylphosphanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEPBCWNHKZECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297821 | |

| Record name | 2-(Diphenylphosphino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4848-43-5 | |

| Record name | 4848-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diphenylphosphino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Ligand Design Principles

Denticity and Chelation Modes of 2-(Diphenylphosphino)ethylamine

The presence of both a phosphine (B1218219) and an amine group allows this compound to exhibit different modes of coordination, a property known as denticity. This flexibility is central to its utility in constructing a variety of metallic architectures.

Bidentate (P,N) Coordination

The most common and stable coordination mode for this compound is as a bidentate ligand, where both the phosphorus and nitrogen atoms bind simultaneously to a single metal center. This forms a highly stable five-membered chelate ring. The thermodynamic favorability of this arrangement, known as the chelate effect, is a primary driving force in the formation of these complexes.

Evidence for this P,N-chelation is often observed spectroscopically. For instance, in the formation of a cationic palladium(II) complex, the ³¹P NMR signal for the phosphorus atom shows a significant downfield shift upon coordination compared to the free ligand, which is characteristic of five-membered P,N-chelate ring formation. rsc.org Bidentate P,N-ligands are crucial in catalysis, as the hemilabile nature of the amine group can help stabilize transition states and facilitate key reaction steps.

Monodentate Phosphine Coordination

Although bidentate chelation is generally preferred, this compound can also act as a monodentate ligand, coordinating solely through its phosphorus atom. This mode leaves the amine group uncoordinated and available for further interactions. Monodentate coordination is less common because it forgoes the extra stability of the chelate ring.

This behavior might be observed under specific conditions, such as when the amine group is protonated, preventing it from binding to the metal center. In such cases, the ligand would coordinate as a phosphine, similar to triphenylphosphine (B44618), but with a dangling ethylammonium (B1618946) group. The preference for chelation over monodentate binding was highlighted in a study where the reaction of this compound with a palladium dimer yielded a P,N-chelated product instead of a P-monodentate complex. rsc.org

Structural Aspects of Metal-Ligand Complexes

The coordination mode of this compound, combined with the electronic preferences of the metal center, dictates the resulting geometry of the complex. This ligand has been incorporated into several common and important structural types.

Square-Planar Geometries

Square-planar geometry is particularly common for d⁸ metal ions such as Palladium(II), Platinum(II), and Rhodium(I). When this compound acts as a bidentate (P,N) ligand with these metals, it often forms part of a square-planar coordination environment.

A well-characterized example is the cationic complex [Pd(P,N-Ph₂PCH₂CH₂NH₂)(C₉H₁₂N)]Cl. rsc.org In this structure, the palladium center is coordinated to the phosphorus and nitrogen atoms of the ligand, as well as to a nitrogen and a carbon atom from a cyclometallated fragment. The geometry around the palladium atom is a distorted square-planar, with the P-Pd-N "bite" angle of the chelate ring being a critical parameter. The amine group's hydrogen atoms can further participate in intermolecular hydrogen bonding, influencing the crystal packing. rsc.org

Table 1: Selected Bond Lengths and Angles for a Square-Planar Palladium(II) Complex rsc.org

| Parameter | Value |

|---|---|

| Pd(1)–P(1) | 2.2154(4) Å |

| Pd(1)–N(1) | 2.1488(14) Å |

| P(1)–Pd(1)–N(1) | 83.69(4) ° |

| N(1)–Pd(1)–C(15) | 178.47(6) ° |

| P(1)–Pd(1)–N(2) | 175.61(4) ° |

Data sourced from the crystallographic analysis of [Pd(P,N-Ph₂PCH₂CH₂NH₂)(C₉H₁₂N)]Cl.

Trigonal-Bipyramidal Geometries

Five-coordinate complexes are less common than four- or six-coordinate ones but are key intermediates in many catalytic reactions. A trigonal-bipyramidal geometry can be adopted by complexes of this compound, particularly with metal centers that readily accommodate five ligands.

For example, cobalt(II) complexes with related tripod ligands containing a P,N₃ donor set have been shown to adopt a five-coordinate geometry. rsc.org The structure of Chloro{bis-[2-(diethylamino)ethyl]-2-(diphenylphosphino)ethylamine}cobalt(II) perchlorate (B79767) is described as a significantly distorted trigonal bipyramid. rsc.org This distortion is attributed to the steric and electronic constraints of the multidentate ligand. While this specific example does not use this compound itself, it demonstrates that the P,N ligand framework can support this type of geometry, which is often found in high-spin d⁷ metal complexes.

Cyclometallated Palladium(II) Complexes

Cyclometallation is a process where a ligand reacts with a metal center to form a chelate ring that includes a direct metal-carbon bond. These cyclometallated complexes, or palladacycles in the case of palladium, are of great interest due to their high stability and catalytic applications.

This compound has been successfully incorporated into such structures. In one reported synthesis, the ligand reacts with a chloro-bridged palladium dimer, {PdCl(C₉H₁₂N)}₂, to yield the cationic, cyclometallated complex [Pd(P,N-Ph₂PCH₂CH₂NH₂)(C₉H₁₂N)]Cl. rsc.org Here, the this compound ligand chelates to the "Pd(C₉H₁₂N)" fragment, where the C₉H₁₂N moiety is itself a cyclometallated ligand. This demonstrates the ability of this compound to stabilize complex organometallic fragments through its robust P,N-chelation. rsc.org

Electronic and Steric Influences on Coordination

The bonding and reactivity of metal complexes are governed by the electronic and steric properties of their ligands. For this compound, these properties can be tuned by modifying the substituents on the phosphorus or nitrogen atoms.

The electronic nature of the phosphorus and nitrogen donors significantly impacts the stability and catalytic activity of the metal complex.

Substituents on Phosphorus: The two phenyl groups on the phosphorus atom are electron-withdrawing, which influences the σ-donor and π-acceptor characteristics of the phosphine. Replacing the phenyl groups with other aryl groups (e.g., methoxyphenyl or thienyl) or alkyl groups can modulate the electron density on the phosphorus atom. nih.govrsc.org For example, electron-donating groups on the phenyl rings would increase the basicity of the phosphorus atom, strengthening the metal-phosphorus bond. Conversely, electron-withdrawing groups would enhance the π-acceptor character of the phosphine.

Substituents on Nitrogen: The primary amine group (-NH₂) is a strong σ-donor. Replacing the hydrogen atoms with alkyl or aryl groups would alter its steric bulk and, to a lesser extent, its electronic properties.

Synergistic effects between the phosphorus and nitrogen substituents can have a profound impact on the catalytic performance of the corresponding metal complexes. scirp.org

The bulky diphenylphosphino group imposes significant steric constraints around the metal center. This steric hindrance plays a critical role in determining the coordination number and geometry of the complex. For instance, in some cases, the steric bulk may prevent the coordination of a third ligand, favoring lower coordination numbers.

Furthermore, steric hindrance can influence the substrate selectivity in catalytic reactions. In the polymerization of 1,3-butadiene (B125203) catalyzed by cobalt-phosphine complexes, the steric hindrance of the phosphine ligand was found to directly impact the tacticity of the resulting polymer. nih.gov By creating a specific steric environment, the ligand can direct the approach of a substrate to the metal's active site, thereby controlling the stereochemical outcome of the reaction.

Ligand Design for Aqueous Phase Catalysis

Homogeneous catalysis is traditionally performed in organic solvents. However, for environmental and economic reasons, conducting these reactions in water is highly desirable. This requires the design of water-soluble catalysts. A common strategy is to functionalize the phosphine ligand with polar groups.

For this compound, water solubility can be achieved by introducing ionic or highly polar functionalities, such as sulfonate (-SO₃⁻), carboxylate (-COO⁻), or quaternary ammonium (B1175870) (-NR₃⁺) groups, onto the phenyl rings of the phosphino (B1201336) moiety. The sulfonation of aromatic rings is a well-established method to achieve this. scirp.org For example, a related tridentate ligand, bis[2-(diphenylphosphino)ethyl]amine, has been successfully sulfonated to prepare water-soluble rhodium complexes for catalytic applications. acs.orgacs.org This approach allows the catalyst to be dissolved in the aqueous phase, simplifying product separation and catalyst recycling.

Hemilabile Properties of Related Ligands

Hemilability is a property of chelating ligands where one donor atom can reversibly dissociate from the metal center while the other remains coordinated. This creates a vacant coordination site, which is often a key step in a catalytic cycle.

While this compound typically forms a stable five-membered chelate ring, the nitrogen donor can be considered the more labile end compared to the soft phosphine donor, which generally forms a stronger bond with late transition metals. In related P,O (phosphine-ether or phosphine-ketone) ligands, the oxygen donor is known to dissociate, demonstrating hemilability. This reversible dissociation allows the complex to adapt its coordination sphere to accommodate incoming substrates during a reaction. The potential for the N-H group in this compound to dissociate under certain conditions suggests that it or its derivatives could be designed to exhibit hemilabile behavior, providing a mechanism to open a coordination site for catalysis.

Mechanistic Investigations of Catalytic Pathways

Elucidation of Active Species in Catalytic Cycles

The active species in catalytic cycles utilizing phosphine (B1218219) ligands like 2-(Diphenylphosphino)ethylamine are central to understanding reaction mechanisms. In many palladium-catalyzed cross-coupling reactions, monoligated palladium(0) species, denoted as L1Pd(0), have been identified as the most active catalytic species. researchgate.net The formation of these highly reactive but often unstable L1Pd(0) catalysts from stable precatalysts is significantly influenced by the steric properties of the phosphine ligand. researchgate.net

This compound itself can function as a bidentate ligand, using both its phosphorus and nitrogen atoms to coordinate with a metal center. This chelation forms a stable complex that can be the active catalyst. A notable example is its use in nickel-catalyzed reductive [2+2] cycloaddition reactions, where the this compound ligand coordinates with nickel to generate the active species that facilitates the formation of cyclobutene (B1205218) rings. smolecule.com

In the realm of electrocatalysis, complexes with related diphosphine ligands containing pendant amines, such as 1,5-diaza-3,7-diphosphacyclooctanes (often called P2N2 ligands), have been shown to be effective for both the production and oxidation of hydrogen. The active species in these cases are often [Ni(PR₂NR'₂)₂]²⁺ complexes, where the integrated amine functionality is crucial for the catalytic activity. osti.gov

Table 1: Examples of Active Species in Catalysis

| Catalytic System | Ligand Type | Proposed Active Species | Reaction Type |

|---|---|---|---|

| Palladium Catalysis | Monodentate Phosphine | L1Pd(0) | Cross-Coupling researchgate.net |

| Nickel Catalysis | This compound | Ni-dppe Complex | [2+2] Cycloaddition smolecule.com |

| Nickel Electrocatalysis | Diphosphine with Pendant Amines | [Ni(P₂N₂)₂]²⁺ | H₂ Production/Oxidation osti.gov |

Hydride Formation and Transfer Mechanisms

Hydride transfer is a fundamental step in many catalytic reactions, including hydrogenations and transfer hydrogenations. The mechanism of this transfer can vary significantly depending on the catalyst system.

In some cases, the phosphine ligand itself is not merely a spectator but an active participant in the hydride transfer. Research on a ruthenium complex featuring a low-symmetry tricoordinate phosphorus ligand demonstrated that the phosphorus atom can be the sole reactive site for hydride transfer. nih.govnih.gov In this system, the complex reacts with a hydride source (NaBH₄) to form a metallohydridophosphorane, where a P-H bond is formed. This species is a potent hydride donor, establishing a catalytic couple where the ligand directly mediates the hydride transfer. nih.govnih.gov

A more common mechanism involves metal-ligand cooperativity. In the renowned Noyori-type catalysts for asymmetric transfer hydrogenation, which often employ amino alcohol or diamine ligands, the transfer of hydride from a donor molecule (like isopropanol) to the metal center occurs via a concerted, six-membered transition state. mdpi.com This process involves the simultaneous abstraction of a proton from the donor by the basic nitrogen atom of the ligand and the transfer of the hydride to the metal. mdpi.com

Theoretical studies, including Density Functional Theory (DFT) calculations, have also shed light on a two-step hydride transfer mechanism. nih.gov This process is characterized by an initial electron transfer, followed by a proton-coupled electron transfer, a pathway that has been explored in biological systems as well. nih.govnih.gov The thermodynamics of these processes are critical, with values such as the hydricity (the free energy of hydride donation) of the metal hydride being key parameters for designing and understanding these catalytic cycles. osti.gov

Role of Ligand Deprotonation in Catalytic Cycles

The deprotonation of ligands, particularly those with N-H or C-H acidic protons like this compound, can dramatically alter the electronic properties and coordination chemistry of the resulting metal complexes, playing a pivotal role in the catalytic cycle.

Studies on ruthenium complexes with N,S-donor pyridinophane ligands have shown that deprotonation of a methylene (B1212753) group on the ligand arm leads to dearomatization of the pyridine (B92270) rings. nii.ac.jp This significant electronic rearrangement within the ligand framework can modulate the reactivity of the metal center. Similarly, selective deprotonation of C-alkyl groups on cationic N-heterocyclic ligands has been used to generate neutral products containing reactive C-alkylidene-derived ligands. rsc.org

The extent of ligand deprotonation can also dictate the supramolecular structure of the resulting metal complexes. For instance, with N-methyl-iminobis(methylenephosphonic acid), the degree of deprotonation determines whether the resulting zinc and cadmium phosphonates form 1D double chains or 2D layered structures. rsc.org In catalytic systems, the formation of complexes containing the deprotonated form of a ligand, such as a dppm-phosphonate, can be triggered by the presence of basic ligands in the metal precursor complex, suggesting that the deprotonation event can be an integral part of catalyst activation or the main catalytic loop. nih.gov

Regioselectivity and Stereoselectivity Control

The structure of the phosphine ligand is a powerful tool for controlling the regioselectivity and stereoselectivity of a catalytic reaction. By modifying the ligand, one can often steer a reaction towards a desired constitutional isomer or stereoisomer.

A clear example of ligand-controlled regioselectivity is seen in the palladium-catalyzed heteroannulation of o-bromoanilines with branched 1,3-dienes. The use of a specific phosphine ligand, PAd₂ⁿBu, enables a highly regioselective synthesis of 3-substituted indolines, overcoming the inherent electronic bias of the substrate. nih.gov Data-driven approaches, which use calculated parameters for a library of phosphorus ligands, are emerging as a method to understand and predict which ligand features govern selectivity. nih.gov

A striking reversal of both regio- and diastereoselectivity has been observed in the Rh(I)-catalyzed cycloisomerization of bicyclo[1.1.0]butanes simply by changing the phosphine ligand. nih.gov When triphenylphosphine (B44618) (PPh₃), a monodentate ligand, is used, the reaction yields five-membered pyrrolidines. In contrast, using 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a bidentate chelating ligand, the reaction produces seven-membered azepanes with opposite stereochemistry. nih.gov This dramatic divergence highlights the profound influence the ligand's denticity and bite angle can have on the reaction pathway. The design of the ligand is also paramount in asymmetric catalysis, where achieving high enantioselectivity in reactions like transfer hydrogenation depends critically on the chiral environment created by the ligand around the metal center. mdpi.com

Transition State Analysis in Key Reactions

Understanding the structure and energetics of transition states is crucial for deciphering reaction mechanisms and selectivity. Computational methods, particularly DFT calculations, have become indispensable for this purpose.

In the Rh(I)-catalyzed cycloisomerization of bicyclo[1.1.0]butanes, DFT calculations identified the rate- and regioselectivity-determining step as a concerted C-C bond cleavage and rhodium carbenoid formation. The calculations revealed that the different energy barriers of this transition state with PPh₃ versus dppe ligands account for the observed switch in product formation. nih.gov Similarly, computational studies of Pd-catalyzed amination reactions have been used to calculate the free energies of transition states for key steps like oxidative addition and reductive elimination, providing a quantitative understanding of the reaction profile. researchgate.net

Table 2: Transition State Energy Barriers in Rh-Catalyzed Cycloisomerization

| Ligand | Rate-Determining Step | Overall Barrier (kcal/mol) | Reference |

|---|---|---|---|

| PPh₃ | Concerted C-C Cleavage/Carbenoid Formation | 22.8 | nih.gov |

| dppe | Concerted C-C Cleavage/Carbenoid Formation | 30.7 | nih.gov |

Understanding of Ligand Effects on Reaction Pathways

The electronic and steric properties of a ligand, such as this compound, directly influence the entire catalytic pathway, affecting reaction rates, selectivity, and even the nature of the products formed.

The aforementioned Rh(I)-catalyzed cycloisomerization provides a clear case where changing from a monodentate (PPh₃) to a bidentate (dppe) phosphine ligand completely alters the reaction pathway, leading to different ring-sized products. nih.gov The ligand's influence extends to reaction kinetics as well. In certain ruthenium(II) complexes used for transfer hydrogenation, the inclusion of phosphine ligands enhances catalytic activity. This is attributed to the strong trans effect of phosphines, which labilizes the ligand opposite to it, thereby promoting faster substrate coordination and subsequent product release. mdpi.com

Computational chemistry offers a powerful lens for viewing these effects. By mapping the free energy surfaces of all species within a catalytic cycle, as has been done for rhodium-catalyzed hydroformylation with fluorophosphite ligands, one can gain a detailed understanding of how ligand modifications impact the stability of intermediates and the energy of transition states throughout the reaction. bris.ac.uk Furthermore, the steric bulk of a ligand can be a determining factor in the formation of the catalytically active species itself, as seen in the generation of monoligated Pd(0) catalysts. researchgate.net Data-driven strategies that correlate specific, calculated ligand parameters (like cone angle or electronic parameters) with reaction outcomes are proving to be a valuable tool for rationalizing and predicting these complex ligand effects. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(diphenylphosphino)ethylamine and its derivatives. najah.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and chemical environment of the phosphorus, hydrogen, and carbon atoms within the molecule. najah.edu

³¹P NMR spectroscopy is particularly invaluable for studying phosphorus-containing compounds. najah.edu The chemical shift (δ) of the phosphorus atom in this compound is highly sensitive to its electronic environment. For the free ligand, the ³¹P nucleus resonates at a characteristic chemical shift. Upon coordination to a metal center, a significant change in this chemical shift occurs, which provides direct evidence of complex formation.

The magnitude and direction of this coordination shift depend on several factors, including the nature of the metal, its oxidation state, the coordination geometry, and the presence of other ligands in the coordination sphere. For instance, in platinum(II) complexes involving similar bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the phosphorus signals are shifted downfield upon chelation. rsc.org In a chelated dppe platinum complex, the two phosphorus atoms can become chemically inequivalent, leading to two distinct signals in the ³¹P NMR spectrum, each showing coupling to the ¹⁹⁵Pt isotope. rsc.org For example, a chelated dppe complex exhibited signals at δ = 44.7 ppm and δ = 43.3 ppm. rsc.org In ruthenium(II) complexes, a singlet in the ³¹P{¹H} NMR spectrum often indicates that the phosphine groups are chemically equivalent in solution. najah.edu The exchange between free and complexed ligands is often slow on the NMR timescale, allowing for the observation of separate signals for both species in solution. nih.gov

Table 1: Representative ³¹P NMR Data for Related Phosphine Ligands and Complexes

| Compound / Complex | Solvent | Chemical Shift (δ) [ppm] |

|---|---|---|

| Free dppm | CDCl₃ | -23.6 rsc.org |

| trans-Ru(dppe)₂Cl₂ | CDCl₃ | 52.37 (s), 37.84 (s) rsc.org |

This table provides illustrative data for closely related phosphine ligands to demonstrate typical chemical shift ranges and the effects of coordination.

¹H and ¹³C NMR spectroscopy are fundamental techniques used to confirm the organic framework of the this compound ligand and to observe changes upon complexation.

In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the aromatic protons of the two phenyl groups and the protons of the ethylamine (B1201723) backbone. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.0–8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethylamine chain will appear as multiplets in the aliphatic region, with their chemical shifts influenced by the adjacent phosphorus atom and the amine group. For a derivative, N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine, the protons of the ethyl bridge appear as multiplets in the range of 2.72-2.95 ppm. nih.gov The amine (-NH₂) protons can appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. It will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings and two signals for the methylene carbons of the ethylamine linker. docbrown.info The carbon atom bonded to the phosphorus will show a characteristic coupling (¹JC-P). Upon coordination to a metal, shifts in the positions of both the ¹H and ¹³C signals, particularly those of the ethylamine backbone, can be observed, indicating the involvement of the phosphine and amine groups in bonding. rsc.org

Table 2: Predicted and Observed ¹H NMR Chemical Shift Ranges for the this compound Moiety

| Protons | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Phenyl (Ar-H) | 7.0 - 8.0 | Complex multiplet pattern nih.gov |

| Methylene (-P-CH₂-) | 2.5 - 3.0 | Multiplet, coupled to ³¹P and adjacent CH₂ nih.gov |

| Methylene (-CH₂-N) | 2.7 - 3.2 | Multiplet, coupled to adjacent CH₂ nih.gov |

X-ray Crystallography for Structural Determination

For metal complexes of this compound and related ligands, X-ray crystallography can confirm the mode of coordination (e.g., monodentate through phosphorus or bidentate P,N-chelation), identify the geometry at the metal (e.g., square planar, tetrahedral, or octahedral), and reveal detailed intermolecular interactions such as hydrogen bonding involving the amine group. researchgate.net For example, studies on iron(II) complexes with derivatives of this ligand have revealed both mono- and di-nuclear structures, showcasing the ligand's versatility. nih.gov Similarly, palladium(II) and platinum(II) complexes of related aminophosphines have been structurally characterized, confirming the expected square planar geometries. researchgate.net The analysis of crystal structures provides crucial data that underpins the understanding of the electronic and steric properties of the ligand and its influence on the catalytic activity or physical properties of the complex. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the functional groups present in this compound and its complexes. nih.govresearchgate.net The IR spectrum provides information on the vibrational frequencies of bonds within the molecule.

For the free this compound ligand, the spectrum is characterized by several key absorption bands:

N-H Stretching: Primary amines typically show one or two bands in the region of 3300–3500 cm⁻¹. These bands are often broad due to hydrogen bonding. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹. docbrown.info

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed in the 1580–1650 cm⁻¹ region. docbrown.info

C-N Stretching: This vibration for aliphatic amines is found in the range of 1020–1220 cm⁻¹. docbrown.info

P-C Vibrations: Vibrations associated with the P-phenyl groups also appear in the fingerprint region.

Upon coordination to a metal, shifts in these vibrational frequencies can be observed. A shift in the N-H and C-N stretching frequencies can indicate the coordination of the amine nitrogen to the metal center. Furthermore, the appearance of new bands at low frequencies (typically below 500 cm⁻¹) can be assigned to metal-phosphorus (M-P) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of ligand coordination. najah.edu For example, in certain ruthenium complexes, the Ru-Cl stretching vibration is observed in the 250-270 cm⁻¹ range. najah.edu

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 docbrown.info |

| Aromatic C-H | Stretching | > 3000 docbrown.info |

| Aliphatic C-H | Stretching | < 3000 docbrown.info |

| N-H | Bending (Scissoring) | 1580 - 1650 docbrown.info |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of this compound and its metal complexes. researchgate.net In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

For the free ligand (C₁₄H₁₆NP), the molecular weight is 229.26 g/mol . sigmaaldrich.com Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI-MS) or FAB-MS can be used. najah.edursc.org The mass spectrum will typically show a prominent molecular ion peak ([M]⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern can also provide structural information. For the ethylamine backbone, characteristic fragmentation may involve the loss of an amino group or cleavage of the C-C or C-P bonds, similar to the fragmentation observed for simple amines like ethylamine. docbrown.info For metal complexes, mass spectrometry is crucial for confirming the successful synthesis by identifying the molecular ion peak of the entire complex, often including counter-ions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound or its complexes. nih.govresearchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the bulk purity and empirical formula of the compound. This technique is essential for verifying the stoichiometry of newly synthesized compounds before further characterization or application.

Table 4: Calculated Elemental Composition of this compound (C₁₄H₁₆NP)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 73.34% |

| Hydrogen | H | 1.008 | 7.03% |

| Nitrogen | N | 14.01 | 6.11% |

Computational Chemistry Techniques for Molecular and Electronic Structure Analysis

Computational chemistry serves as a powerful tool in the investigation of this compound, offering a microscopic view of its structure and reactivity. Through the application of sophisticated modeling software and theoretical frameworks, researchers can elucidate properties that are often challenging to measure experimentally. These methods are particularly useful for understanding the conformational flexibility of the ethylamine backbone and the electronic nature of the phosphine and amine donor groups.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method utilized to investigate the electronic structure of many-body systems, such as molecules like this compound. illinois.edu This approach is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. illinois.edu In practice, the Kohn-Sham equations are solved to approximate the electron density and, consequently, the molecular properties.

DFT calculations have been employed to study bidentate phosphine ligands, providing insights into their donor-acceptor properties. acs.orgillinois.eduacs.org For instance, the analysis of nickel carbonyl complexes with bidentate phosphine ligands using DFT has allowed for the quantification of the ligands' net donor-acceptor characteristics by examining the computed CO stretching frequencies. acs.orgillinois.eduacs.org Although direct and extensive DFT studies on the isolated this compound molecule are not widely published, the principles from studies on similar bidentate phosphines are applicable.

In the context of its complexes, DFT has been used more directly. For example, a doctoral thesis on chromium(III) complexes with various ligands, including this compound (dppea), mentions the use of DFT calculations to generate theoretical infrared and Raman spectra. up.ac.za The excellent agreement between the calculated and experimental spectra served to confirm the vibrational assignments. up.ac.za Furthermore, these computational studies enabled the generation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for identifying potential sites for nucleophilic and electrophilic attack. up.ac.za

In a separate instance, a patent for iron(II) catalysts describes a DFT analysis of structures containing a tridentate PNP ligand derived from this compound. google.com This analysis provided insights into the geometry and electronic interactions within the catalytic complex. google.com

The types of data that can be obtained from DFT calculations on a molecule like this compound and its complexes are summarized in the table below.

| Calculated Property | Description | Relevance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles. | Predicts the three-dimensional structure of the ligand. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate, corresponding to infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. up.ac.za |

| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's electronic excitability and sites of reactivity. up.ac.za |

| Mulliken Atomic Charges | The partial charge distribution among the atoms in the molecule. | Helps to understand the polarity and electrostatic potential of the molecule. |

| Bond Dissociation Energies | The energy required to break a specific bond within the molecule. | Provides information on the stability of the ligand and its complexes. |

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnrfhh.com This method is widely used in drug discovery and materials science to understand and predict molecular interactions. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nrfhh.com

While specific molecular docking studies focusing solely on this compound are not extensively documented in the available literature, the methodology holds significant potential for understanding its behavior, particularly in biological contexts or in the design of new catalysts. As a ligand, this compound could be docked into the active site of a metalloenzyme or a synthetic catalyst to predict its binding mode and affinity.

The general workflow for a molecular docking study involving a ligand like this compound would typically include the steps outlined in the table below.

| Step | Description | Tools and Techniques |

| Preparation of the Receptor | Obtaining the 3D structure of the target protein or catalyst, often from a database like the Protein Data Bank (PDB). This may involve adding hydrogen atoms, removing water molecules, and defining the binding site. | UCSF Chimera, AutoDockTools researchgate.net |

| Preparation of the Ligand | Generating the 3D structure of this compound, optimizing its geometry, and defining its rotatable bonds to allow for conformational flexibility. | ChemDraw, Avogadro, Open Babel |

| Docking Simulation | Running the docking algorithm, which systematically places the ligand in various orientations and conformations within the receptor's binding site. | AutoDock Vina, PyRx, GOLD researchgate.netnih.gov |

| Scoring and Analysis | Evaluating the docked poses using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts. | Discovery Studio, PyMOL nih.gov |

The insights gained from such studies could guide the rational design of new catalysts where this compound is a component, or to screen for its potential interactions with biological macromolecules.

Q & A

Q. What synthetic methods are used to prepare 2-(diphenylphosphino)ethylamine, and how is purity validated?

The compound can be synthesized via the reaction of 2-(diphenylphosphinyl)ethanol with phosphoric trichloride in the presence of triethylamine, as described in a modified literature procedure . Purity is typically assessed using gas chromatography (GC), with ≥95.0% purity confirmed via batch-specific Certificates of Analysis (COA) . Researchers should validate purity using GC, nuclear magnetic resonance (NMR), or mass spectrometry (MS) to ensure reproducibility in catalytic applications.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the structure via proton (¹H) and phosphorus (³¹P) NMR shifts.

- ESI-MS (Electrospray Ionization Mass Spectrometry) : For molecular ion detection and fragmentation pattern analysis .

- InChI key verification : Cross-referencing the generated InChI key (RXEPBCWNHKZECN-UHFFFAOYSA-N) with databases ensures structural accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

The ligand is air-sensitive and should be stored under inert atmospheres (e.g., argon) in sealed containers. Use Schlenk-line techniques for preparation and transfer. Prior to use, validate stability via NMR to detect decomposition products (e.g., oxidized phosphine species) .

Advanced Research Questions

Q. What mechanistic role does this compound play in ethanol upgrading to n-butanol using Ru catalysts?

In situ-formed Ru complexes with this ligand exhibit enhanced activity in ethanol upgrading, achieving ≥90% selectivity for n-butanol at 31% conversion. Mechanistic studies (ESI-MS, NMR) suggest ligand-assisted proton transfer facilitates β-hydride elimination and C–C coupling steps. The P–N donor set stabilizes Ru intermediates, improving water tolerance compared to diphosphine systems .

Q. How do water concentrations affect catalytic performance in systems containing this compound?

Contradictory reports exist: higher initial water concentrations enhance activity in Ru-catalyzed ethanol upgrading , but water may destabilize other metal-ligand systems. Researchers should conduct controlled experiments with varying H₂O levels and monitor catalyst integrity via in situ spectroscopy (e.g., IR or NMR) to resolve context-dependent effects.

Q. Can this compound improve selectivity in Guerbet reactions?

Yes. Rhenium complexes incorporating this ligand show promise in Guerbet reactions (alkohol coupling to longer-chain alcohols). The P–N coordination modulates metal electron density, favoring dehydrogenation and aldol condensation steps. Optimize solvent purity (e.g., anhydrous ethanol) and ligand-to-metal ratios to maximize yield .

Q. How do steric and electronic properties of this compound compare to other phosphinoamine ligands in catalysis?

The ligand’s diphenylphosphine group provides strong π-acceptability, while the ethylamine backbone offers flexibility for metal coordination. Compared to rigid diphosphines (e.g., 1,2-bis(diphenylphosphino)ethane), its mixed-donor design enhances proton-shuttling capabilities in catalytic cycles. Use DFT calculations to compare electronic parameters (Tolman electronic parameter) and steric maps .

Q. How can researchers resolve contradictions in catalytic efficiency between this compound and other ligands?

- Control experiments : Compare catalytic performance under identical conditions (temperature, solvent, metal precursor).

- Spectroscopic monitoring : Use in situ ESI-MS or NMR to track intermediate formation and ligand stability .

- Ligand screening : Test derivatives (e.g., N-methylated analogs) to isolate steric/electronic contributions .

Methodological Recommendations

- Catalyst preformation : Pre-mix [RuCl₂(η⁶-p-cymene)]₂ and this compound in anhydrous solvents to ensure active species generation .

- Decomposition checks : Regularly analyze ligand integrity via ³¹P NMR to detect oxidation (δ ~25 ppm for P=O species) .

- Ligand design : Modify the amine backbone (e.g., N-alkylation) to tune metal-ligand bond strength and catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。